

# A-Specific PI3K Isoform Targeting by Voxtalisib: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Voxtalisib

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## Introduction

**Voxtalisib** (also known as XL765 or SAR245409) is a potent, orally bioavailable small molecule inhibitor that has been investigated for the treatment of various cancers.[1] It functions as a dual inhibitor, targeting both the phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR) pathways.[1] This guide provides a detailed technical overview of **Voxtalisib**'s targeting of specific PI3K isoforms, its mechanism of action, and relevant experimental methodologies.

## Data Presentation: Voxelisib's Inhibitory Activity

**Voxtalisib** demonstrates potent inhibitory activity against all four Class I PI3K isoforms, as well as mTOR. The following tables summarize the quantitative data on its inhibitory concentrations (IC<sub>50</sub>) and equilibrium inhibition constant (K<sub>i</sub>).

Table 1: **Voxtalisib** IC<sub>50</sub> Values against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |
|--------------|-----------|
| p110α        | 39        |
| p110β        | 110, 113  |
| p110γ        | 9         |
| p110δ        | 43        |

Data sourced from multiple studies, slight variations in reported values exist.[\[2\]](#)[\[3\]](#)

Table 2: **Voxtalisisib** Inhibitory Activity against mTOR and Other Kinases

| Kinase Target  | IC50 (nM) |
|----------------|-----------|
| mTORC1         | 160       |
| mTORC2         | 910       |
| DNA-PK         | 150       |
| mTOR (general) | 157       |

[\[2\]](#)[\[3\]](#)

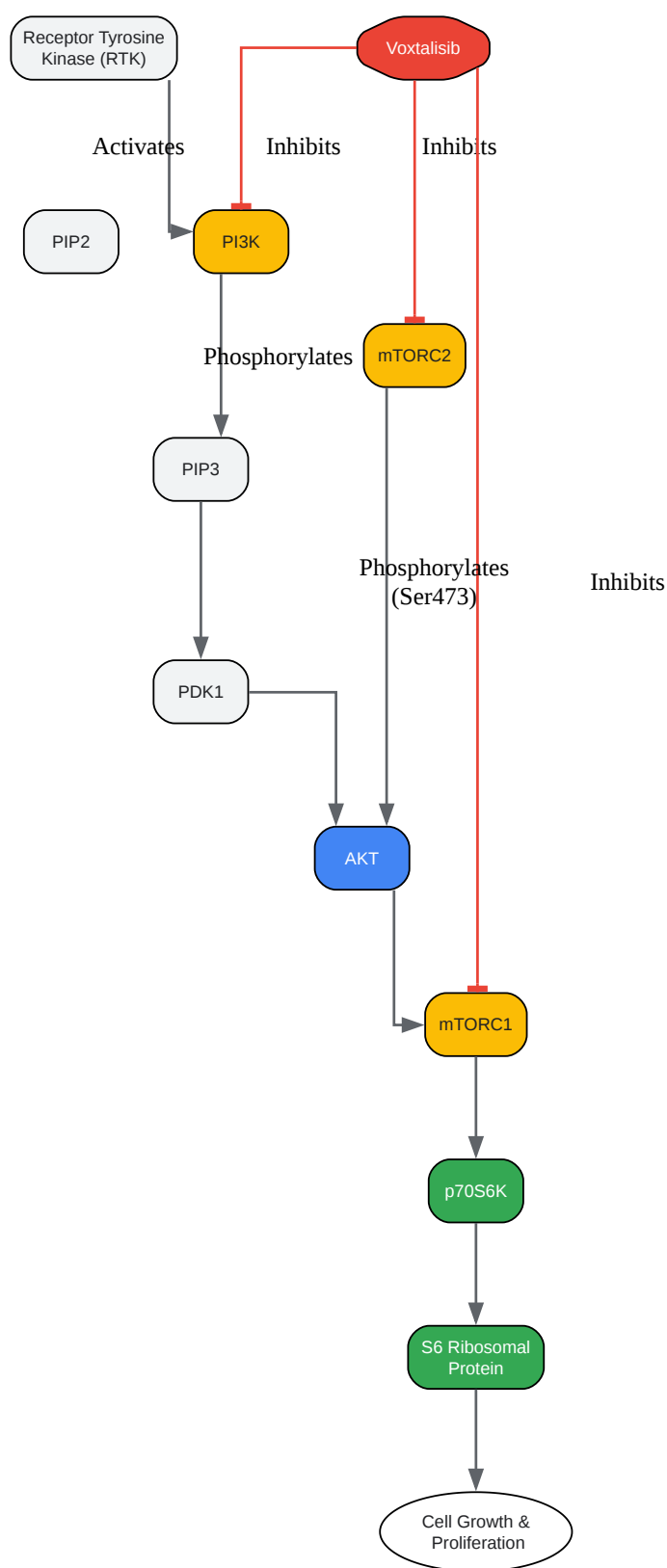
Table 3: **Voxtalisisib** Cellular Activity

| Cellular Effect                                  | Cell Line | IC50 (nM) |
|--|-----------|-----------|
| Inhibition of EGF-stimulated AKT phosphorylation | PC-3      | 250       |
| Inhibition of nonstimulated S6 phosphorylation   | PC-3      | 120       |
| Inhibition of Proliferation (BrdUrd)             | MCF7      | 1,070     |
| Inhibition of Proliferation (BrdUrd)             | PC-3      | 1,840     |
| Inhibition of Colony Growth                      | PC-3      | 270       |
| Inhibition of Colony Growth                      | MCF7      | 230       |

[\[2\]](#)

## Mechanism of Action and Signaling Pathway

**Voxtalisisib** is an ATP-competitive inhibitor of PI3K $\alpha$  with a  $K_i$  value of 13 nM.[\[2\]](#) By inhibiting the PI3K/AKT/mTOR pathway, **Voxtalisisib** effectively blocks critical cellular processes such as cell growth, proliferation, and survival. Oral administration of **Voxtalisisib** leads to a dose-dependent reduction in the phosphorylation of downstream effectors including AKT, p70S6K, and S6 in tumor models.[\[2\]](#)



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Caption: PI3K/AKT/mTOR signaling pathway with **Voxelisib** inhibition points.

## Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PI3K inhibitors like **Voxtalib**. Below are representative protocols for an in vitro kinase assay and a Western blot analysis.

### In Vitro Kinase Assay for PI3K Isoform IC50 Determination

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of **Voxtalib** against a specific PI3K isoform.

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